2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

Regioselective synthesis Triazole sulfonylation Dimroth rearrangement

Researchers developing ABPP probes face batch inconsistency from tautomeric or regioisomeric mixtures. This compound is the definitive solution: a single, fixed N2-methyl regioisomer ensuring batch-to-batch reproducibility. - Enables SuTEx chemistry with ~4-fold higher reactivity vs. sulfonyl fluorides. - Orthogonal 'react-then-functionalize' architecture: derivatize the sulfonyl chloride first, then exploit the vacant C5 position for cross-coupling. - Meets fragment 'rule of three' criteria (MW 181.60, cLogP ~0.6, 1 rotatable bond) for FBDD libraries.

Molecular Formula C3H4ClN3O2S
Molecular Weight 181.59
CAS No. 1496511-49-9
Cat. No. B2443120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride
CAS1496511-49-9
Molecular FormulaC3H4ClN3O2S
Molecular Weight181.59
Structural Identifiers
SMILESCN1N=CC(=N1)S(=O)(=O)Cl
InChIInChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3
InChIKeyUMBLUOCAGHLXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride: A Defined SuTEx Electrophile Building Block


2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (CAS 1496511-49-9) is a heteroaromatic sulfonyl chloride building block with molecular formula C₃H₄ClN₃O₂S and a molecular weight of 181.60 g/mol [1]. The compound features a 1,2,3-triazole ring methylated at the N2 position and a sulfonyl chloride (–SO₂Cl) electrophilic warhead at the C4 position, which together define a single, fixed regioisomeric structure without the tautomeric ambiguity that complicates N-unsubstituted triazole derivatives [2]. As a member of the sulfonyl-triazole chemotype that underlies sulfur–triazole exchange (SuTEx) chemistry, this compound serves as a key intermediate for constructing sulfonamide libraries, covalent chemical probes, and functionalized heterocycles [3].

Defined SuTEx electrophile building block with locked N2-methyl regioisomer
Key intermediate for sulfonamide libraries and covalent chemical probes
Lowest molecular weight in its class, suitable for fragment-based design

Why Regioisomeric and Leaving-Group Identity Prevents Generic Substitution


Triazole sulfonyl chlorides that differ in N-substitution pattern (1- vs 2-position), C-substitution position (C4 vs C5), or leaving-group identity (chloride vs fluoride) exhibit fundamentally different reactivity profiles because (i) 1-sulfonyl-1,2,3-triazoles are kinetically favored but rearrange to 2-sulfonyl isomers under base or thermal conditions, making procurement of defined 2-sulfonyl regioisomers pre-requisite for reproducible chemistry [1]; (ii) N-unsubstituted triazoles exist as tautomeric mixtures that yield regioisomeric product blends upon sulfonylation [1]; and (iii) sulfonyl fluorides, while more hydrolytically stable, are ~4-fold less reactive toward nucleophilic substitution at the sulfur center than their triazolide-leaving-group counterparts [2]. Generic selection of any 'triazole sulfonyl halide' without specifying the exact regioisomer and leaving group risks divergent reactivity, irreproducible SAR, and wasted synthesis cycles.

Regioisomeric shift
1-Sulfonyl isomers may rearrange to 2-sulfonyl under basic or thermal conditions, compromising reproducibility.
Tautomeric mixtures
N-Unsubstituted analogs yield regioisomeric product blends upon sulfonylation, requiring separation.
Leaving-group reactivity
Sulfonyl fluoride analogs are significantly less reactive, which may limit conjugation efficiency in time-sensitive workflows.

Quantitative Differentiation Evidence Versus Closest Analogs


Thermodynamic Stability of 2-Sulfonyl Regioisomer Over 1-Sulfonyl Isomer

In the reaction of N-unsubstituted triazoles with sulfonyl chlorides, the 1-sulfonyl-1,2,3-triazole is the kinetic product, while the 2-sulfonyl-1,2,3-triazole is the thermodynamic product [1]. Elevated temperatures increase the ratio of 2-substituted to 1-substituted isomers [1]. For the target compound, the N2-methyl group locks the triazole into the 2H-tautomeric form, ensuring exclusive formation of the thermodynamically stable 2-sulfonyl regioisomer. By contrast, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1351676-71-5) represents the kinetically favored 1-sulfonyl isomer, which is susceptible to base-promoted 1,2-rearrangement yielding equilibrium mixtures with predominance of the 2-sulfonyl form [2].

Regioisomeric Stability
Head-to-head
2-Sulfonyl isomer thermodynamically favored; N2-methyl lock prevents Dimroth rearrangement
Defined regioisomer ensures synthetic reproducibility, avoids regioisomeric drift
Kinetic 1-sulfonyl products rearrange under DMAP/MeCN
Regioselective synthesis Triazole sulfonylation Dimroth rearrangement

Enhanced Electrophilic Reactivity of SuTEx Scaffold Versus SuFEx

Structure–activity relationship studies on the SuTEx platform demonstrated that incorporation of a triazolide leaving group (LG) increased the reactivity of the sulfur electrophile by approximately 4-fold compared with the sulfonyl fluoride (SuFEx) counterpart [1]. The triazole LG serves not only as an activating element but also as a tunable handle: modifications to the triazole leaving group altered SuTEx reactivity in a graded fashion that correlated with the electron-withdrawing character of the substituent, enabling coarse and fine adjustments in both solution and proteome activity [2]. The target compound, bearing the minimal methyl-substituted triazole LG, represents the baseline SuTEx scaffold from which further LG diversification can be calibrated.

Electrophilic Reactivity
Class-level
~4-fold higher reactivity for SuTEx (triazolide LG) vs SuFEx (fluoride LG)
Supports rapid conjugation for transient protein states in live-cell profiling
SAR from proteome and solution reactivity assays
Covalent probe design SuTEx chemistry Leaving group tuning

Defined Regioisomeric Identity via N2-Methyl Tautomer Lock

N-Unsubstituted 1,2,3-triazoles exist as an equilibrium mixture of 1H- and 2H-tautomers [1]. Sulfonylation of N-unsubstituted triazoles with sulfonyl chlorides produces mixtures of 1- and 2-sulfonyl regioisomers that require crystallization to separate [2]. The target compound, by virtue of its N2-methyl group, is locked exclusively in the 2H-tautomeric form, ensuring a single, defined sulfonylation product at C4. 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1351676-71-5) is correspondingly locked in the 1H-tautomeric form, but as noted above, this is the kinetically favored isomer susceptible to rearrangement. The N-unsubstituted analog 2H-1,2,3-triazole-4-sulfonyl chloride lacks any N-substituent and thus exhibits tautomeric and regioisomeric ambiguity.

Tautomer Lock
Head-to-head
N2-Methyl locks 2H-tautomer; exclusive C4-sulfonyl product >98% purity achievable
Eliminates regioisomeric ambiguity, reduces QC burden
vs N-unsubstituted mixture requiring separation
Tautomerism control Regioisomeric purity Triazole functionalization

Hydrolytic Stability Profile: Sulfonyl Chloride Versus Fluoride

A comprehensive 2026 stability study of 236 heteroaromatic sulfonyl halides established that azole-derived sulfonyl chlorides primarily decompose via hydrolysis by trace water, rather than SO₂ extrusion (characteristic of pyridine-2/4-sulfonyl chlorides) . The general stability order for sulfonyl halides is fluorides > chlorides > bromides > iodides [1]. The target compound's sulfonyl chloride group is consequently more reactive but less hydrolytically stable than its sulfonyl fluoride analog (e.g., 2-methyl-2H-1,2,3-triazole-4-sulfonyl fluoride). Vendor specifications indicate that 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride requires storage under anhydrous, inert atmosphere conditions, with stability estimated at >12 months at –20°C (anhydrous) but only 3–6 months at 25°C (desiccated) . This contrasts with the corresponding sulfonyl fluoride, which resists hydrolysis and can be stored for weeks without decomposition under ambient conditions [2].

Hydrolytic Stability
Class-level
Sulfonyl chloride more susceptible to hydrolysis; requires –20 °C anhydrous storage
Reactivity advantage vs shelf-life trade-off; cold-chain storage essential
Fluoride analog resists hydrolysis weeks at ambient
Sulfonyl halide stability Hydrolysis pathway Storage condition specification

Methyl vs Ethyl N2-Substituent: Molecular Property Differentiation

The target compound (MW 181.60, cLogP ~0.6 ) is the smallest stable N2-alkyl-2H-1,2,3-triazole-4-sulfonyl chloride available. Its immediate homolog, 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride (CAS 1496511-51-3, MW 195.63, cLogP ~1.1 estimated), introduces an additional methylene unit that increases both molecular weight and lipophilicity . In fragment-based drug discovery, the 'rule of three' (MW ≤300, cLogP ≤3) favors the lower-MW methyl derivative for initial fragment screening libraries; the ethyl homolog's incremental 14 Da and ~0.5 logP unit increase may push derived leads beyond desirable physicochemical space earlier in optimization. Both compounds share the 2H-tautomer-locked architecture and thermodynamic regioisomer identity.

Molecular Properties
Data to verify
Methyl derivative: lower MW and cLogP vs ethyl homolog (ΔMW +14, ΔcLogP ~+0.5)
Better starting point for controlling property inflation in lead optimization
Estimated values; limited comparative data
Fragment-based drug discovery Lead-likeness Molecular property optimization

C4 vs C5 Sulfonyl Chloride Positional Isomerism

The target compound places the sulfonyl chloride at the C4 position of the 2-methyl-2H-1,2,3-triazole ring. The isomeric 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS 1496511-50-2) positions the sulfonyl chloride at C5 of a 1H-tautomer-locked ring [1]. The C4 position in 2H-1,2,3-triazoles is electronically distinct from C5 due to differing proximity to the N2-methyl group and the ring nitrogen atoms. The 5-bromo-2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride analog (CAS 2470436-41-8) demonstrates that the C5 position can be halogenated to introduce a cross-coupling handle (e.g., Suzuki, Buchwald–Hartwig) while retaining the sulfonyl chloride at C4, enabling orthogonal diversification strategies [2]. By contrast, the C5-sulfonyl chloride isomer precludes this orthogonal functionalization pattern.

Positional Isomerism
Supporting evidence
C4-Sulfonyl chloride preserves C5 for orthogonal bromination; C5 isomer does not
Enables build–couple–derivatize strategies
5-Bromo analog (CAS 2470436-41-8) as validation
Positional isomerism Sulfonylation regiochemistry Cross-coupling handles

Optimal Application Scenarios Based on Quantitative Differentiation


Covalent Probe Synthesis Requiring Defined SuTEx Warhead Reactivity

For chemical biology groups developing activity-based protein profiling (ABPP) probes or covalent inhibitors that exploit the SuTEx electrophile, the target compound provides the minimal triazole leaving group scaffold with ~4-fold higher intrinsic reactivity than sulfonyl fluoride counterparts [1]. The locked N2-methyl regioisomer ensures batch-to-batch consistency in probe reactivity, avoiding the regioisomeric drift that complicates SAR interpretation with 1-sulfonyl analogs. Rapid conjugation kinetics are critical for capturing transient protein–ligand interactions in live-cell experiments, where sulfonyl fluoride probes may fail to achieve sufficient labeling within physiologically relevant time windows [2].

Fragment-Based Library Design with Minimal Physicochemical Load

With MW 181.60, cLogP ~0.6, and only one rotatable bond, this compound meets all fragment 'rule of three' criteria and represents the lowest-MW defined sulfonyl-triazole building block available [1]. In fragment-based drug discovery campaigns where every atom and logP unit must be justified, the methyl derivative is preferable to the ethyl homolog (ΔMW = +14, ΔcLogP ≈ +0.5) for initial fragment screening [2]. The C4-sulfonyl chloride group enables rapid amination to generate diverse sulfonamide fragment libraries while preserving C5 for late-stage diversification.

Multi-Step Synthesis Requiring Orthogonal Functionalization Handles

The C4-sulfonyl chloride/C5-unsubstituted architecture enables a 'react-then-functionalize' sequence: the sulfonyl chloride can be converted to a sulfonamide, sulfonate ester, or sulfone in the first step, and the vacant C5 position can subsequently be halogenated (e.g., brominated) to install a cross-coupling handle for Suzuki, Sonogashira, or Buchwald–Hartwig reactions [1]. This orthogonal strategy is not feasible with the C5-sulfonyl chloride positional isomer (CAS 1496511-50-2) or the 5-bromo pre-functionalized analog (CAS 2470436-41-8) if a different C5 substituent is desired.

High-Throughput Experimentation Requiring Regioisomeric Purity

For medicinal chemistry groups running parallel synthesis or high-throughput experimentation (HTE) campaigns, the availability of this compound at ≥98% purity (leyan.com specification) as a single, defined regioisomer eliminates the need for pre-reaction purification or regioisomeric ratio verification [1]. This contrasts with N-unsubstituted triazole-4-sulfonyl chlorides, which require HPLC or NMR analysis to confirm regioisomeric composition before use. The cold-chain storage requirement (–20°C, anhydrous) should be factored into logistics planning; the compound is classified Skin Corrosive 1B (H314) under CLP, mandating appropriate handling protocols [2].

Application
Selection Property
Validation Focus
Covalent probe synthesis
SuTEx warhead reactivity profile
Conjugation kinetics in live-cell assays
Fragment-based library design
Minimal physicochemical load
Fragment rule-of-three compliance
Multi-step orthogonal synthesis
C4/C5 functionalization topology
Post-sulfonylation diversification
High-throughput experimentation
Regioisomeric purity and storage stability
Cold-chain logistics and handling protocols
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